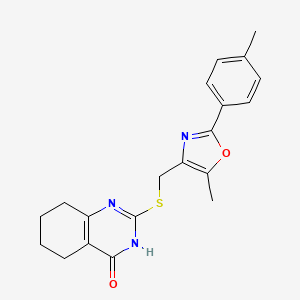

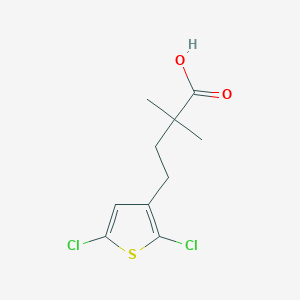

![molecular formula C19H15N3O3S3 B2751874 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865175-81-1](/img/structure/B2751874.png)

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives, which include the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis

A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to access benzo[d]thiazole-2 (3H)-thiones and benzo[d]thiazol-2 (3H)-ones .Aplicaciones Científicas De Investigación

Synthesis and Electrophysiological Activities

Synthesis and Characterization of Metal Complexes : Novel metal complexes of heterocyclic sulfonamides, including derivatives similar to the query compound, have been synthesized and characterized. These complexes exhibit strong inhibitory properties against carbonic anhydrase enzymes, indicating potential therapeutic applications in conditions where enzyme inhibition is beneficial (Büyükkıdan et al., 2013).

Antiarrhythmic Potential : A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated the potential of these compounds as selective class III antiarrhythmic agents. This suggests a role for structurally similar compounds in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Activities

Antimicrobial and Antifungal Actions : The synthesis of sulfonamide derivatives has extended to compounds showing sensitivity to both Gram-positive and Gram-negative bacteria. Certain derivatives also exhibited antifungal activity against Candida albicans, highlighting their potential in antimicrobial and antifungal therapy (Sych et al., 2019).

Antiparasitic Activity

In Vitro Efficacy Against Parasites : Thiazolides, including nitazoxanide and its derivatives, have demonstrated a broad spectrum of antiparasitic activity against helminths, protozoa, and enteric bacteria. The effectiveness of these compounds, independent of the nitro group, suggests the versatility of thiazole derivatives in treating parasitic infections (Esposito et al., 2005).

Drug Discovery and Development

Building Blocks in Drug Discovery : The synthesis of hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives has been described, offering new possibilities in drug discovery. These compounds can be substituted at various positions, enabling extensive exploration of chemical space for potential therapeutic agents (Durcik et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S3/c1-3-8-22-15-7-5-13(28(2,24)25)10-17(15)27-19(22)21-18(23)12-4-6-14-16(9-12)26-11-20-14/h3-7,9-11H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYDAFQNWJQLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

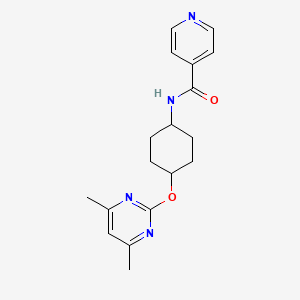

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)

![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)

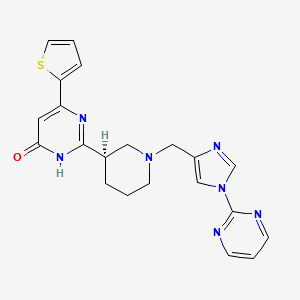

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)

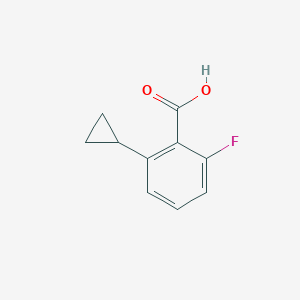

![6-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2751800.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)

![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2751812.png)

![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2751814.png)